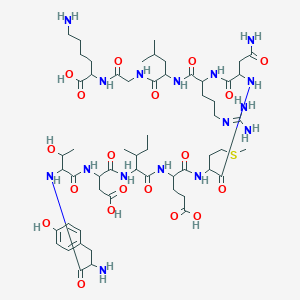
VSV-G Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Vesicular Stomatitis Virus Glycoprotein (VSV-G) peptide is a synthetic peptide derived from the glycoprotein of the Vesicular Stomatitis Virus. This peptide is known for its ability to mediate membrane fusion, making it a valuable tool in various scientific and medical applications. The VSV-G peptide is particularly notable for its role in the development of viral vectors used in gene therapy and vaccine development .
Wissenschaftliche Forschungsanwendungen
The VSV-G peptide has a wide range of applications in scientific research:
Gene Therapy: The peptide is used to pseudotype viral vectors, enhancing their ability to deliver genetic material to target cells.
Vaccine Development: VSV-G pseudotyped vectors are used in the development of vaccines, including those for COVID-19.
Biomedical Imaging: The peptide is used in the development of imaging agents for tracking viral infections and studying cellular processes.
Protein Delivery: This compound can be used to deliver proteins and other macromolecules into cells, facilitating various biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The VSV-G peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the use of protected amino acids, which are added one by one to a resin-bound peptide chain. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors. The process involves the expression of the peptide in a suitable host cell, such as Escherichia coli or yeast. The cells are then harvested, and the peptide is purified using chromatography techniques. This method allows for the production of large quantities of the peptide with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
The VSV-G peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the peptide for specific applications.
Common Reagents and Conditions
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or iodine. This reaction can introduce disulfide bonds, which can stabilize the peptide structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to break disulfide bonds in the peptide.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles to introduce functional groups into the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .
Wirkmechanismus
The VSV-G peptide mediates membrane fusion by interacting with host cell receptors and facilitating the entry of viral particles into the cell. The peptide undergoes a conformational change upon binding to the receptor, which triggers the fusion of the viral envelope with the host cell membrane. This process is essential for the delivery of genetic material or other cargo into the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Influenza Hemagglutinin (HA) Peptide: Like VSV-G, the HA peptide mediates membrane fusion but is derived from the influenza virus.
HIV-1 Envelope Glycoprotein (Env) Peptide: This peptide also facilitates membrane fusion and is used in the development of HIV vaccines.
Uniqueness
The VSV-G peptide is unique in its ability to pseudotype a wide range of viral vectors, making it highly versatile for gene therapy and vaccine development. Its robust fusion activity and broad tropism distinguish it from other viral fusion peptides .
Eigenschaften
Molekularformel |
C₅₇H₉₄N₁₆O₁₉S |
|---|---|
Molekulargewicht |
1339.52 |
IUPAC-Name |
6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63) |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Sequenz |
One Letter Code: YTDIEMNRLGK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



